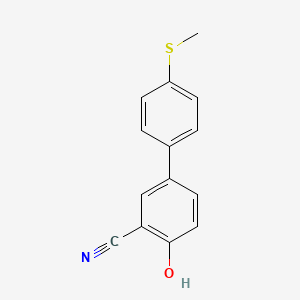

2-Cyano-4-(4-methylthiophenyl)phenol

Description

2-Cyano-4-(4-methylthiophenyl)phenol is a substituted phenolic compound characterized by a cyano (-CN) group at the 2-position and a 4-methylthiophenyl (-S-C₆H₄-CH₃) moiety at the 4-position of the phenol ring. The electron-withdrawing cyano group enhances the acidity of the phenolic hydroxyl (pKa ~8–10, estimated), while the methylthiophenyl substituent contributes to increased lipophilicity compared to simpler phenol derivatives .

Properties

IUPAC Name |

2-hydroxy-5-(4-methylsulfanylphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-17-13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDFCZMWOAPWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

A Suzuki-Miyaura coupling between 4-bromo-2-cyanophenol and 4-methylthiophenylboronic acid offers a direct route. The phenolic -OH group necessitates protection (e.g., as a methyl ether or acetate) to prevent side reactions. Post-coupling deprotection yields the target compound.

Example Protocol :

Ullmann-Type Coupling

Cu-mediated Ullmann coupling between 4-iodophenol and 4-methylthiophenyl cyanide under basic conditions could directly introduce both substituents. However, this method risks poor regioselectivity and requires high temperatures (150–200°C).

Cyanation Techniques

Introducing the cyano group demands careful consideration of substrate reactivity and positioning.

Nucleophilic Substitution

Halogenated intermediates (e.g., 4-(4-methylthiophenyl)-2-bromophenol) undergo cyanation using CuCN in DMF at 120°C. This method, adapted from Carini’s work on cyanobiphenyls, achieves moderate yields (60–70%) but may produce desulfurized byproducts.

Meyer Reaction

The Meyer reaction, involving conversion of oxazoline intermediates to nitriles, offers an alternative pathway. Starting from salicylic acid derivatives, this multi-step process avoids direct handling of cyanide reagents but suffers from lengthy synthesis (5–6 steps) and lower overall yields (50–55%).

Functional Group Interconversion

Methylthio Group Installation

The 4-methylthiophenyl moiety can be introduced via nucleophilic aromatic substitution (SNAr) on a pre-formed 4-fluorophenyl intermediate. Treatment with sodium methylthiolate (NaSMe) in DMSO at 100°C replaces fluorine with methylthio, though competing oxidation to sulfone may occur.

Optimization Insight :

-

Additive : Catalytic KI enhances reactivity by facilitating halide exchange.

Protection-Deprotection Strategies

Phenolic -OH protection is critical during metal-catalyzed steps. Common approaches include:

| Protecting Group | Reagent | Deprotection Method | Compatibility with Coupling Conditions |

|---|---|---|---|

| Acetyl | Ac₂O, Pyridine | NaOH/MeOH | Stable under Pd catalysis |

| Methyl ether | MeI, K₂CO₃ | BBr₃, CH₂Cl₂ | May hinder boronic acid coupling |

| Benzyl | BnBr, K₂CO₃ | H₂/Pd-C | Incompatible with hydrogenation steps |

Data synthesized from methodologies in CN104072387B and WO2003042166A2.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical routes for 2-Cyano-4-(4-methylthiophenyl)phenol synthesis, extrapolated from patent data:

| Method | Steps | Yield (%) | Key Challenges | Catalytic System |

|---|---|---|---|---|

| Suzuki + Cyanation | 3 | 60 | -OH protection; boronic acid stability | Pd(PPh₃)₄, CuCN |

| Ullmann + SNAr | 2 | 50 | High temps; sulfone formation | CuI, DMF |

| Meyer Reaction | 5 | 45 | Multi-step; low scalability | None (thermal) |

Industrial Scalability Considerations

CN104072387B emphasizes solvent recycling and catalyst reuse for cost-effective production. For the target compound:

-

Solvent Choice : Tetrahydrofuran (THF) enables efficient Grignard reagent formation but requires anhydrous conditions.

-

Catalyst Recovery : Immobilized Pd on activated carbon reduces metal leaching and facilitates reuse (3–5 cycles).

-

Byproduct Management : Distillation under reduced pressure (130–138°C/266Pa) effectively separates 4,4’-dimethylbiphenyl byproducts .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(4-methylthiophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The cyano group can be reduced to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and phenol groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines and related compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-4-(4-methylthiophenyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-methylthiophenyl)phenol involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The phenol group can form hydrogen bonds and participate in redox reactions. These interactions can affect biological pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

4-Phenylphenol

- Structure: Lacks the cyano and methylthio groups, featuring only a phenyl substituent at the 4-position.

- Properties :

- Lower acidity (pKa ~10–12) due to the absence of electron-withdrawing groups.

- Reduced solubility in polar solvents (e.g., water solubility: <0.1 g/L) compared to the target compound.

- Applications: Primarily used as a disinfectant and preservative, regulated under safety standards like EC 1272/2008 .

4-tert-Butylphenol

- Structure : Contains a bulky tert-butyl group at the 4-position.

- Properties :

4-Chlorophenyl Derivatives

- Example: 4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester.

- Structure : Features a chlorophenyl group and ester functionality.

- Properties :

Key Comparative Data

| Compound | Substituents | Molecular Weight (g/mol) | pKa (estimated) | Solubility (Polar Solvents) | Applications |

|---|---|---|---|---|---|

| 2-Cyano-4-(4-methylthiophenyl)phenol | -CN, -S-C₆H₄-CH₃ | ~257 | ~8–10 | Moderate (e.g., DMSO, MeOH) | Organic synthesis, materials |

| 4-Phenylphenol | -C₆H₅ | 170.21 | ~10–12 | Low | Disinfectants, preservatives |

| 4-tert-Butylphenol | -C(CH₃)₃ | 150.22 | ~10.5 | Very low | Polymer stabilizers |

| 4-Chlorophenyl derivatives | -Cl, ester/amide groups | Varies (~200–300) | ~7–9 | High (depending on group) | Pharmaceuticals, agrochemicals |

Reactivity and Stability

- Hydrogen Bonding: Unlike coumarin-based compounds (e.g., ’s compound 3), 2-Cyano-4-(4-methylthiophenyl)phenol lacks intramolecular hydrogen bonds, relying instead on intermolecular interactions for stability.

Research and Regulatory Considerations

- Synthetic Utility: The cyano group enables nucleophilic substitution reactions, distinguishing it from non-cyano analogs like 4-tert-butylphenol.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-Cyano-4-(4-methylthiophenyl)phenol?

Answer:

The compound can be synthesized via Ullmann-type coupling or nucleophilic aromatic substitution due to its phenol and methylthiophenyl substituents. Key considerations include:

- Reagents : Use copper catalysts for aryl-ether bond formation (common in biphenyl systems) .

- Purification : Column chromatography with silica gel (60–120 mesh) and solvents like ethyl acetate/hexane (1:3 ratio) to isolate the product.

- Purity validation : Ensure ≥97% purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How should researchers characterize the molecular structure of this compound?

Answer:

Combine spectroscopic and computational methods :

- NMR : Assign aromatic protons (δ 6.8–7.5 ppm for phenol and methylthiophenyl groups) and cyano carbon (δ ~115 ppm in NMR) .

- FTIR : Confirm O–H (3200–3500 cm), C≡N (2200–2250 cm), and C–S (600–700 cm) stretches .

- Mass spectrometry : Validate molecular weight (e.g., [M+H] at m/z 271.3) .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected coupling patterns) be resolved?

Answer:

- Cross-validation : Compare experimental -NMR with density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) to confirm assignments .

- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., para vs. meta positions) .

- Dynamic NMR : Investigate rotational barriers in methylthiophenyl groups if splitting patterns suggest hindered rotation .

Advanced: What mechanistic insights explain its reactivity in nucleophilic environments?

Answer:

- Electrophilic aromatic substitution (EAS) : The phenol group activates the ring toward nitration/sulfonation at the ortho/para positions.

- Cyano group effects : The electron-withdrawing cyano group directs EAS to specific positions; monitor regioselectivity via LC-MS .

- Thioether stability : Assess oxidative degradation of the methylthiophenyl group under acidic conditions (e.g., HO/acetic acid) .

Basic: What protocols ensure reproducibility in biological activity assays?

Answer:

- Solubility optimization : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) to avoid precipitation .

- Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate for enzyme inhibition studies.

- Control experiments : Include 4-methylthiophenol and 2-cyanophenol analogs to isolate the contribution of hybrid substituents .

Advanced: How can researchers design experiments to evaluate its potential as an enzyme inhibitor?

Answer:

- Target selection : Prioritize enzymes with thiol or phenol-binding pockets (e.g., tyrosine phosphatases) .

- Kinetic assays : Use fluorogenic substrates (e.g., p-nitrophenyl phosphate) to measure inhibition constants (K) via Michaelis-Menten plots .

- Molecular docking : Simulate binding modes with AutoDock Vina; validate with site-directed mutagenesis .

Basic: What stability tests are critical for long-term storage?

Answer:

- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (typically >200°C for similar phenols) .

- Light sensitivity : Store in amber vials at –20°C; monitor UV-Vis spectra for absorbance shifts over 6 months .

- Hydrolytic stability : Incubate in buffers (pH 3–10) and quantify degradation via HPLC .

Advanced: How can computational methods predict its environmental or metabolic fate?

Answer:

- ADMET prediction : Use SwissADME to estimate logP (∼2.5), aqueous solubility, and CYP450 interactions .

- Degradation pathways : Simulate photolysis products with Gaussian 09 (TD-DFT) and compare to LC-HRMS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.